

# An In-depth Technical Guide to (S)-1-Boc-2-acetyl-pyrrolidine

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## Compound of Interest

Compound Name:	<i>Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate</i>
CAS No.:	91550-08-2
Cat. No.:	B1313120

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

(S)-1-Boc-2-acetyl-pyrrolidine, also known as (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold, combined with the versatile acetyl group and the stable Boc-protecting group, makes it a valuable precursor for synthesizing a wide range of complex molecules and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Structure and Stereochemistry

(S)-1-Boc-2-acetyl-pyrrolidine possesses a five-membered pyrrolidine ring. The nitrogen atom (position 1) is protected by a tert-butoxycarbonyl (Boc) group. An acetyl group is attached to the carbon at position 2.

The key structural feature is the chiral center at the C2 position of the pyrrolidine ring. The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for its application in asymmetric synthesis, where controlling the three-dimensional structure of the final product is paramount.

Chemical Structure:

- IUPAC Name: (2S)-1-(tert-butoxycarbonyl)-2-acetylpyrrolidine
- Synonyms: tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate, (S)-2-acetylpyrrolidine-1-carboxylic acid tert-butyl ester[2]
- Molecular Formula: C<sub>11</sub>H<sub>19</sub>NO<sub>3</sub>[2]
- Molecular Weight: 213.27 g/mol [2]

## Physicochemical Properties

The quantitative data for (S)-1-Boc-2-acetyl-pyrrolidine are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	91550-08-2	[1][2][3]
Appearance	White to off-white solid	[2]
Melting Point	46-49 °C	[2]
Boiling Point	293.8 ± 33.0 °C (Predicted)	[2]
Density	1.075 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	-3.22 ± 0.40 (Predicted)	[2]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[2]
InChI Key	NNCPMJHKYIRKSA- VIFPVBQESA-N	[2]

## Experimental Protocols

### A. Synthesis of (S)-1-Boc-2-acetyl-pyrrolidine

A common method for synthesizing this compound involves the reaction of a Weinreb amide precursor with a Grignard reagent.<sup>[1]</sup> This approach allows for the controlled addition of the acetyl group without over-addition.

Reaction Scheme: (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate +  $\text{CH}_3\text{MgBr}$  → (S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate

Detailed Methodology:<sup>[1]</sup>

- **Reaction Setup:** Dissolve the starting material, tert-butyl (S)-2-methoxymethylcarbamoylpyrrolidine-1-carboxylate (1.29 g, 4.99 mmol), in a suitable dry solvent (e.g., anhydrous Tetrahydrofuran) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the reaction mixture to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- **Grignard Addition:** Slowly add methylmagnesium bromide Grignard reagent (12 mL, 15 mmol, typically a solution in diethyl ether or THF) to the cooled mixture via syringe, ensuring the internal temperature remains at  $-78\text{ }^\circ\text{C}$ .
- **Warming and Reaction:** After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
- **Quenching:** Cool the mixture back down to  $-78\text{ }^\circ\text{C}$  and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc) three times.
- **Drying and Concentration:** Combine the organic phases and dry them over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ). Filter the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, using an eluent such as a 1:1 mixture of ethyl acetate and hexane, to afford the pure (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.[1] A typical yield for this reaction is high, around 97%.[1]

## B. Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound:

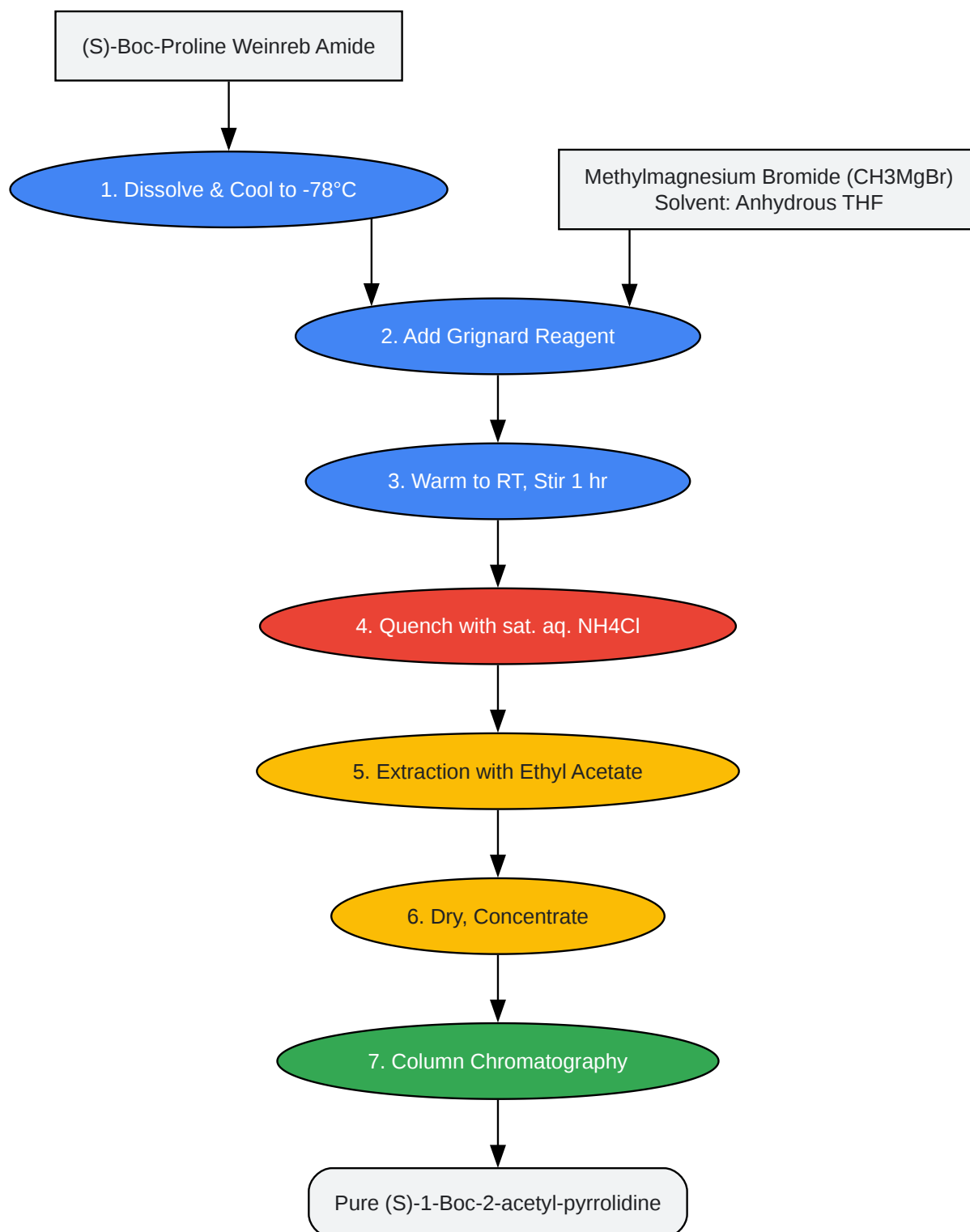
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, a singlet around 2.1 ppm for the three protons of the acetyl methyl group, and a series of multiplets between 1.8 and 4.2 ppm corresponding to the protons on the pyrrolidine ring.
  - $^{13}\text{C}$  NMR: Expected signals would include resonances for the carbonyl carbons of the Boc and acetyl groups (typically  $>170$  ppm), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring.
- Mass Spectrometry (MS): To confirm the molecular weight (213.27 g/mol) and fragmentation pattern consistent with the structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretching vibrations for the ketone and the carbamate of the Boc group, typically observed in the range of  $1650\text{-}1750\text{ cm}^{-1}$ .

## Applications in Drug Development

Pyrrolidine derivatives are core structures in numerous pharmaceuticals.[4] (S)-1-Boc-2-acetylpyrrolidine serves as a chiral intermediate for constructing more elaborate molecules. The acetyl group can be a site for further chemical transformations, such as aldol condensations, reductions to form a secondary alcohol, or conversion to other functional groups. Its utility has been noted in the design and synthesis of analogues of natural products like jahanyne, which are investigated as cell cycle arrest inducers.[1]

## Visualizations

The following diagrams illustrate key logical and experimental workflows.



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Caption: Synthetic workflow for (S)-1-Boc-2-acetyl-pyrrolidine.

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## References

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